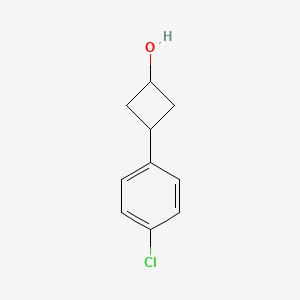![molecular formula C11H20N2O2 B3324654 Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1932328-64-7](/img/structure/B3324654.png)
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
Vue d'ensemble
Description
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is a chemical compound with the CAS Number: 500556-93-4 . It has a molecular weight of 212.29 . The IUPAC name for this compound is tert-butyl (1S,2R,4R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7-,8-,9+/m1/s1 . This code provides a unique identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 212.29 . It is stored at a temperature of 4 degrees Celsius . The physical form of this compound is liquid .Applications De Recherche Scientifique
Synthesis of Glutamic Acid Analogue
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has been utilized in the synthesis of glutamic acid analogues. A study describes its synthesis from L-serine, involving a key transannular alkylation step to form the [2.2.1] ring system, leading to the production of a protected glutamate analogue. This synthesis represents a significant contribution to the field of amino acid analogues, offering new possibilities for biochemical and pharmaceutical research (Hart & Rapoport, 1999).
Chirospecific Syntheses for Peptidomimetics
The compound is pivotal in chirospecific syntheses of 1-carboxy-7-azabicycloheptane amino acids, crucial for generating peptidomimetics as conformational probes. The synthesis method allows for the multigram preparation of amino acid analogues, which are valuable in the study of peptide structures and functions (Campbell & Rapoport, 1996).
Nicotinic Acetylcholine Receptor Binding and Antinociceptive Properties
Research has explored the synthesis of epibibatidine analogues using 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, a related compound. These analogues exhibit similar binding affinities to certain receptors and have been investigated for their antinociceptive (pain-relieving) properties, indicating potential therapeutic applications in pain management (Carroll et al., 2001).
Synthesis of Enantiomerically Pure Derivatives
A scalable approach has been reported for synthesizing enantiomerically pure exo- and endo-7-azabicyclo[2.2.1]heptan-2-amines, starting from meso-tert-butyl 2,3-bis(phenylsulfonyl)-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate. This synthesis is crucial for creating stereochemically precise compounds used in various chemical and pharmaceutical research (Pandey et al., 2013).
Applications in Aza-Diels-Alder Reactions
The compound has been utilized in the synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions. These reactions are significant for producing derivatives that can be used as building blocks in organic synthesis and drug development (Waldmann & Braun, 1991).
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H318, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05, GHS07 .
Analyse Biochimique
Biochemical Properties
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it may interact with enzymes involved in metabolic pathways, altering their activity and affecting the overall metabolic flux. Additionally, this compound can form complexes with proteins, influencing their stability and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses. For example, it may affect the expression of genes involved in cell growth, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. This interaction can lead to changes in enzyme conformation and activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal effects, while deviations from this range lead to diminished efficacy or toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect the overall metabolic balance within cells and tissues .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZVWZIJNIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


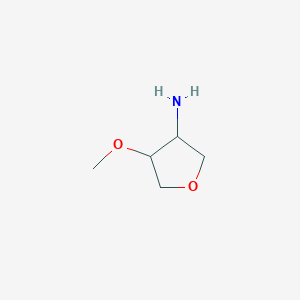
![1-[6-(Hydroxymethyl)pyridin-3-yl]ethan-1-one](/img/structure/B3324597.png)
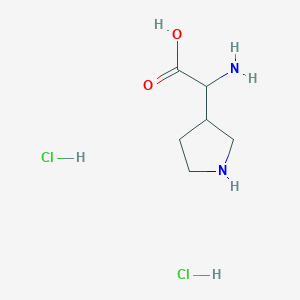
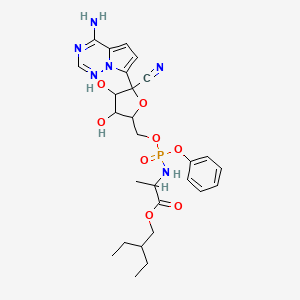
![6-Hydroxybenzo[B]Thiophene 1,1-Dioxide](/img/structure/B3324611.png)
![tert-Butyl 6-(benzyloxy)-2-hydroxy-2,3-dihydrobenzo[f]quinoline-4(1H)-carboxylate](/img/structure/B3324612.png)
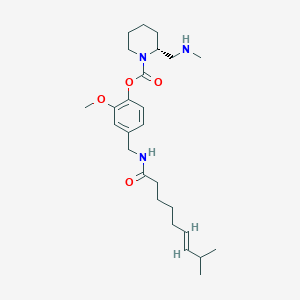

![2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B3324638.png)

![tert-Butyl (R)-1-amino-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3324650.png)
![1-Amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylic acid](/img/structure/B3324662.png)
![3,10-Dibromo-8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B3324666.png)
